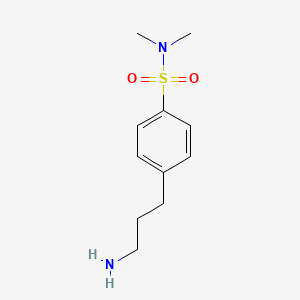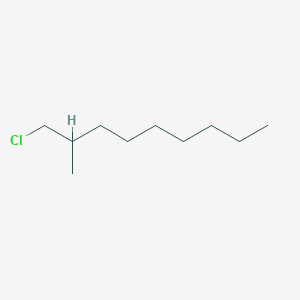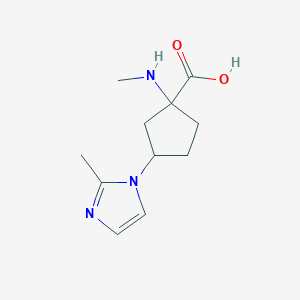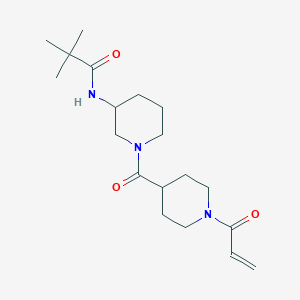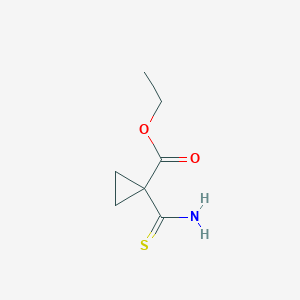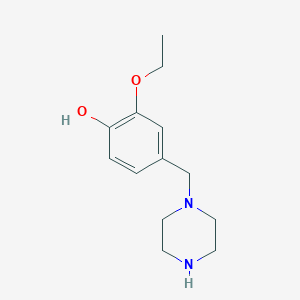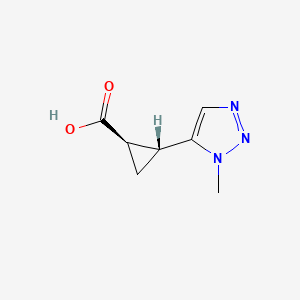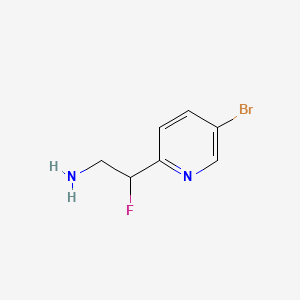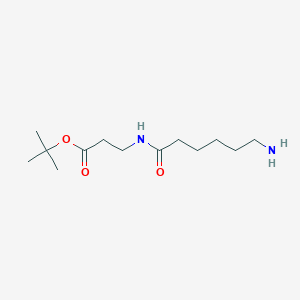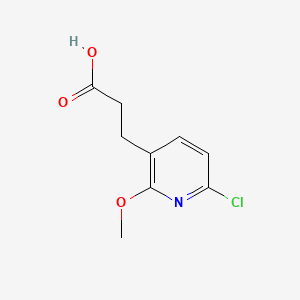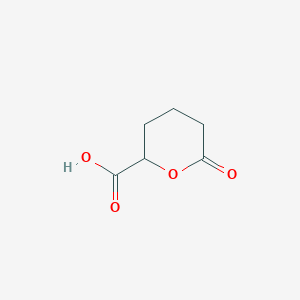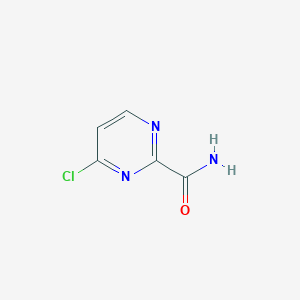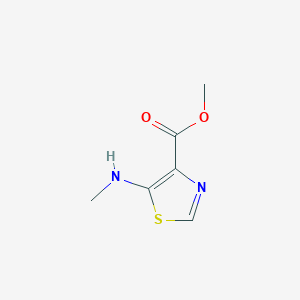
Methyl 5-(methylamino)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(methylamino)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor agents .
準備方法
The synthesis of Methyl 5-(methylamino)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with methylamine. One common method involves the cyclization of α-acetobutyro-lactone followed by chlorination, hydrolysis, decarboxylation, and diazotization . Industrial production methods may involve similar steps but are optimized for large-scale production.
化学反応の分析
Methyl 5-(methylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 5-(methylamino)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antitumor agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of Methyl 5-(methylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
類似化合物との比較
Methyl 5-(methylamino)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a methylamino group and a carboxylate ester, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C6H8N2O2S |
|---|---|
分子量 |
172.21 g/mol |
IUPAC名 |
methyl 5-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-7-5-4(6(9)10-2)8-3-11-5/h3,7H,1-2H3 |
InChIキー |
INQFUFJEKDAJER-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N=CS1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


